molecular formula C15H18F3NO2 B1612076 Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate CAS No. 913744-78-2

Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate

Cat. No. B1612076
M. Wt: 301.3 g/mol
InChI Key: SJIVVBIUXVKZDK-UHFFFAOYSA-N
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Description



  • Empirical Formula : C<sub>15</sub>H<sub>18</sub>F<sub>3</sub>NO<sub>2</sub>

  • CAS Number : 913744-78-2

  • Molecular Weight : 301.31 g/mol

  • IUPAC Name : Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate

  • InChI Code : 1S/C15H18F3NO2/c1-2-21-14(20)12-9-19(10-13(12)15(16,17)18)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3

  • InChI Key : SJIVVBIUXVKZDK-UHFFFAOYSA-N





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of appropriate starting materials to form the pyrrolidine ring with the desired substituents. Specific synthetic routes and reaction conditions would need to be referenced from relevant literature.





  • Molecular Structure Analysis



    • The molecular structure consists of a pyrrolidine ring with a benzyl group and a trifluoromethyl group attached. The trifluoromethyl group contributes to the unique properties of the compound.





  • Chemical Reactions Analysis



    • The compound may undergo various chemical reactions typical of pyrrolidine derivatives, such as nucleophilic substitutions, acylations, and reductions. Specific reactions would depend on the functional groups present.





  • Physical And Chemical Properties Analysis



    • Purity : 96%

    • Density : Not specified

    • Boiling Point : Not specified

    • Melting Point : Not specified

    • Flash Point : Not specified




  • Scientific Research Applications

    Phosphine-Catalyzed Annulation Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate is involved in the phosphine-catalyzed [4 + 2] annulation process. This process is significant for synthesizing highly functionalized tetrahydropyridines, which are crucial in various chemical synthesis applications (Zhu, Lan, & Kwon, 2003).

    Facilitating Four-Component Tandem Reactions The compound is utilized in a one-pot, four-component tandem reaction, providing a straightforward method to access new ethyl 3-aroyl-1-benzyl-2,2-dioxo-4-aryloctahydro-2-pyrrolo[2,1-c][1,4]thiazine-1-carboxylates/diethyl 1-benzyl-2,2-dioxo-4-aryloctahydro-2-pyrrolo[2,1-c][1,4]thiazine-1,3-dicarboxylates. This reaction showcases high stereoselectivity and yields, indicating the compound's utility in complex chemical syntheses (Indumathi, Kumar, & Perumal, 2007).

    Involvement in Non-Synchronous Reactions The compound is part of a non-synchronous reaction with ethyl 1,2,4-triazine-3-carboxylate and an enamine, leading to an azabicyclo[3.2.1]octane, a result that demonstrates a previously unknown reaction pathway. This highlights its role in exploring new chemical reactions and pathways (MacorJohn, Kuipers, & Lachicotte, 1998).

    Synthesis of Pyrrolidine-5,5-trans-lactams It's used in the enantio- and regioselective syntheses of pyrrolidine 5,5-trans-lactams, a critical step in various pharmaceutical and chemical manufacturing processes. The synthesis involves an acyl iminium ion mediated condensation, showcasing the compound's versatility in complex synthesis processes (Andrews et al., 2003).

    Safety And Hazards



    • The compound should be handled with care, following standard laboratory safety protocols. Refer to the provided MSDS for detailed safety information.




  • Future Directions



    • Research on the biological activity and potential applications of this compound should continue. Investigating its pharmacological properties and potential therapeutic uses would be valuable.




    Please note that the above analysis is based on available information, and further research may be necessary to fully understand the compound’s properties and potential applications.


    properties

    IUPAC Name

    ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H18F3NO2/c1-2-21-14(20)12-9-19(10-13(12)15(16,17)18)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SJIVVBIUXVKZDK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1CN(CC1C(F)(F)F)CC2=CC=CC=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H18F3NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90593355
    Record name Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90593355
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    301.30 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate

    CAS RN

    913744-78-2
    Record name Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90593355
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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